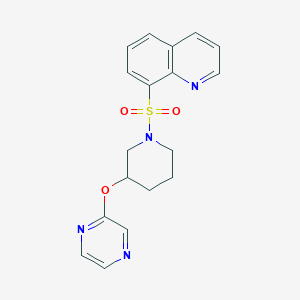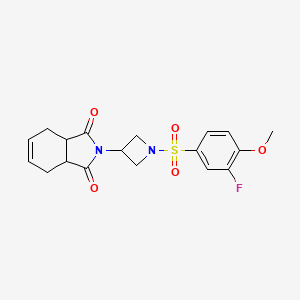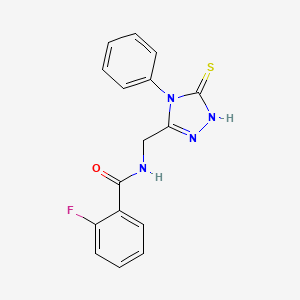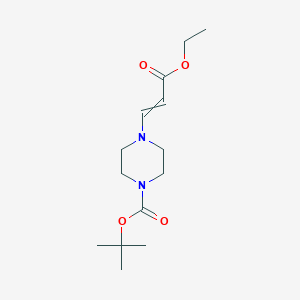
8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrazin-2-yloxy group and a piperidin-1-yl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .
The pyrazin-2-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with an appropriate leaving group on the quinoline core . The piperidin-1-yl sulfonyl group is typically introduced through sulfonylation reactions, where a piperidine derivative reacts with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group on the pyrazine ring can be reduced to an amino group.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxide, while reduction of the nitro group on the pyrazine ring can yield an amino derivative .
Scientific Research Applications
8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The pyrazin-2-yloxy group may interact with specific enzymes, modulating their activity. The piperidin-1-yl sulfonyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like chloroquine and quinine, which are used as antimalarial drugs.
Pyrazine derivatives: These include compounds like pyrazinamide, which is used as an antitubercular drug.
Piperidine derivatives: These include compounds like piperine, which is found in black pepper and has various pharmacological properties
Uniqueness
8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline is unique due to its combination of a quinoline core with pyrazin-2-yloxy and piperidin-1-yl sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,16-7-1-4-14-5-2-8-21-18(14)16)22-11-3-6-15(13-22)25-17-12-19-9-10-20-17/h1-2,4-5,7-10,12,15H,3,6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDAGKXYWUVIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2664176.png)

![Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2664178.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide](/img/structure/B2664179.png)



![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)


![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2664194.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)
![2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2664197.png)
